

# WDR5-0103: A Technical Guide to a Potent WDR5-MLL Interaction Inhibitor

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Compound of Interest		
Compound Name:	WDR5-0103	
Cat. No.:	B1682272	Get Quote

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### **Abstract**

WDR5-0103 is a small molecule antagonist of the WD repeat-containing protein 5 (WDR5). It operates by disrupting the crucial protein-protein interaction between WDR5 and Mixed Lineage Leukemia 1 (MLL1), a key component of a histone methyltransferase (HMT) complex. This disruption leads to the inhibition of the MLL1 core complex's catalytic activity, specifically the trimethylation of histone H3 at lysine 4 (H3K4me3), a significant epigenetic modification associated with active gene transcription. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of WDR5-0103. It includes a detailed summary of its quantitative data, experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows.

# **Chemical Structure and Properties**

**WDR5-0103**, with the IUPAC name methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate, is a well-characterized small molecule inhibitor.[1][2] Its chemical and physical properties are summarized in the tables below.

## Table 1: Chemical Identifiers for WDR5-0103



Identifier	Value
IUPAC Name	methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate[1]
CAS Number	890190-22-4[1][2][3]
Molecular Formula	C21H25N3O4[1][2][3]
SMILES	CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC( =O)C3=CC(=CC=C3)OC
InChI Key	ZPLBXOVTSNRBFB-UHFFFAOYSA-N[1][2]

**Table 2: Physicochemical Properties of WDR5-0103** 

Property	- Value
Molecular Weight	383.44 g/mol [1][2]
Appearance	Crystalline solid[3]
Purity	≥98% (HPLC)[2]
Solubility	Soluble in DMSO (≥30 mg/mL), Ethanol (19.17 mg/mL), and DMF (33.3 mg/mL). Insoluble in water.[2][3][4]
Storage	Store at +4°C[2][5]

Table 3: Pharmacological Data for WDR5-0103

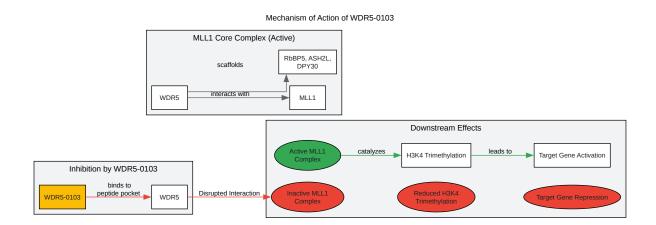
Parameter	Value	Assay
Target	WD repeat-containing protein 5 (WDR5)	-
Dissociation Constant (Kd)	450 nM[1][2][5][6]	Binding Assay
IC <sub>50</sub> (MLL core complex activity)	39 μM[3][6]	In vitro Histone Methyltransferase Assay



## **Mechanism of Action**

**WDR5-0103** functions as a competitive inhibitor of the WDR5-MLL1 interaction. WDR5 is a scaffold protein that is essential for the assembly and catalytic activity of the MLL1 histone methyltransferase complex.[3] This complex, which also includes RbBP5, ASH2L, and DPY30, is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with transcriptionally active chromatin.

**WDR5-0103** binds to a peptide-binding pocket on WDR5, the same site that MLL1 interacts with.[6][7] By occupying this pocket, **WDR5-0103** directly prevents the association of MLL1 with WDR5, leading to the disruption of the functional MLL1 core complex.[2][5] This, in turn, inhibits the complex's histone methyltransferase activity, resulting in a decrease in global H3K4me3 levels and the subsequent downregulation of MLL1 target genes.[1]



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Mechanism of action of WDR5-0103.



# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **WDR5-0103**.

# Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay is used to determine the ability of **WDR5-0103** to disrupt the interaction between WDR5 and a fluorescently labeled MLL1 peptide.

#### Materials:

- Recombinant human WDR5 protein
- Fluorescein-labeled MLL1 peptide (e.g., FITC-MLL1)
- WDR5-0103
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20
- DMSO
- · Black, non-binding 384-well plates

#### Procedure:

- Prepare a stock solution of WDR5-0103 in DMSO.
- Perform serial dilutions of WDR5-0103 in Assay Buffer.
- In a 384-well plate, add the serially diluted WDR5-0103 or DMSO (vehicle control).
- Add a pre-mixed solution of recombinant WDR5 protein and FITC-MLL1 peptide to each well to a final concentration of 10 nM and 20 nM, respectively.
- Incubate the plate at room temperature for 60 minutes, protected from light.



- Measure fluorescence polarization on a plate reader equipped with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
- Calculate the IC<sub>50</sub> value by plotting the change in fluorescence polarization against the log concentration of **WDR5-0103** and fitting the data to a sigmoidal dose-response curve.

# Prepare serial dilutions of WDR5-0103 Add WDR5-0103 and WDR5/FITC-MLL1 mix to plate Incubate at RT for 60 min Measure Fluorescence Polarization Calculate IC50

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Workflow for the Fluorescence Polarization Assay.

# In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the ability of **WDR5-0103** to inhibit the catalytic activity of the MLL1 core complex.

#### Materials:

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L, DPY30)

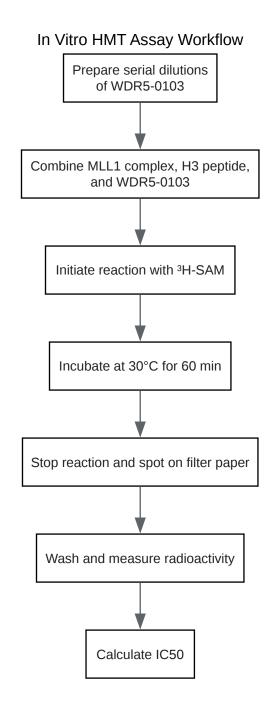


- Histone H3 peptide substrate (e.g., biotinylated H3 peptide)
- S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
- WDR5-0103
- HMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, 5 mM MgCl<sub>2</sub>
- DMSO
- Scintillation fluid and counter

#### Procedure:

- Prepare a stock solution of WDR5-0103 in DMSO.
- Perform serial dilutions of WDR5-0103 in HMT Assay Buffer.
- In a reaction tube, combine the MLL1 core complex, histone H3 peptide substrate, and the serially diluted WDR5-0103 or DMSO (vehicle control).
- Initiate the reaction by adding <sup>3</sup>H-SAM.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
- Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated <sup>3</sup>H-SAM.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition of HMT activity at each concentration of WDR5-0103 and determine the IC<sub>50</sub> value.





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Workflow for the In Vitro HMT Assay.

# BioLayer Interferometry (BLI) for Binding Affinity (Kd) Determination

This label-free assay measures the binding kinetics and affinity of **WDR5-0103** to WDR5.



#### Materials:

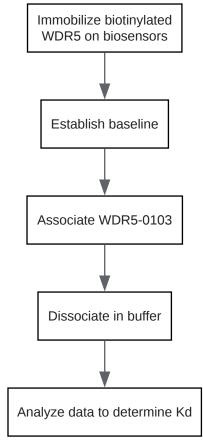
- Recombinant biotinylated WDR5 protein
- WDR5-0103
- BLI Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20
- · Streptavidin-coated biosensors
- BLI instrument (e.g., Octet)

#### Procedure:

- Hydrate streptavidin-coated biosensors in BLI Assay Buffer.
- Immobilize biotinylated WDR5 protein onto the biosensors.
- Establish a stable baseline in BLI Assay Buffer.
- Associate WDR5-0103 at various concentrations with the WDR5-loaded biosensors and record the binding response.
- Transfer the biosensors to BLI Assay Buffer to measure the dissociation of WDR5-0103.
- · Regenerate the biosensors if necessary.
- Analyze the binding and dissociation curves globally to determine the association rate (k<sub>a</sub>), dissociation rate (k<sub>b</sub>), and the equilibrium dissociation constant (Kd = k<sub>b</sub>/k<sub>a</sub>).



# BioLayer Interferometry Workflow



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